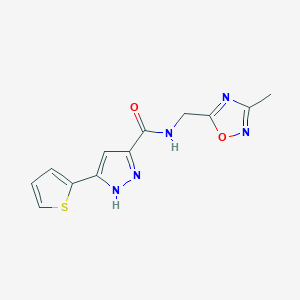![molecular formula C27H20N2O6S B2831535 Methyl 2-methyl-5-[naphthalen-2-ylsulfonyl(pyridine-4-carbonyl)amino]-1-benzofuran-3-carboxylate CAS No. 313394-01-3](/img/structure/B2831535.png)
Methyl 2-methyl-5-[naphthalen-2-ylsulfonyl(pyridine-4-carbonyl)amino]-1-benzofuran-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-methyl-5-[naphthalen-2-ylsulfonyl(pyridine-4-carbonyl)amino]-1-benzofuran-3-carboxylate is a useful research compound. Its molecular formula is C27H20N2O6S and its molecular weight is 500.53. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Organocatalysis and Michael Addition
A study by Syu, Kao, and Lin (2010) describes the use of an organocatalyst bearing a pyrrolidine and a sulfone moiety for the asymmetric Michael reaction of cyclohexanone and nitroolefins. The catalyst shows high activity, producing adducts with high yields and enantioselectivity, emphasizing the utility of naphthalene-sulfonyl structures in organocatalysis (Syu, Kao, & Lin, 2010).
Synthesis of Naphthoquinone Derivatives
Patil et al. (2017) synthesized vitamin K3 derivatives incorporating naphthalene motifs, characterized their chemosensor abilities towards transition metal ions, and found specific selectivity towards Ni(II) and Cu(II) ions. This demonstrates the compound's potential in developing chemosensors for metal ion detection (Patil et al., 2017).
Fluorescence and Contaminant Removal
Zhao et al. (2020) investigated the effect of carboxylates on the assembly of Ni(II) coordination polymers using a naphthalene-amide ligand. The study focused on electrochemical behaviors, fluorescence responses, and the potential for removing contaminants, highlighting applications in material science for environmental remediation (Zhao et al., 2020).
Antibacterial Agents
Abbasi et al. (2015) discussed the synthesis and evaluation of N-alkyl/aralkyl-4-methyl-N-(naphthalen-1yl)benzenesulfonamides for their antibacterial and anti-enzymatic potential, showing potent antibacterial activity against various bacterial strains. This research underscores the compound's relevance in developing new antibacterial agents (Abbasi et al., 2015).
Colorimetric Sensing of Fluoride Anions
Younes et al. (2020) synthesized N-(cyano(naphthalen-1-yl)methyl)benzamide derivatives and explored their applications in colorimetric sensing of fluoride anions. The derivatives showed a drastic color transition in the presence of fluoride ions, indicating their potential as effective sensors for environmental and health-related monitoring (Younes et al., 2020).
Propiedades
IUPAC Name |
methyl 2-methyl-5-[naphthalen-2-ylsulfonyl(pyridine-4-carbonyl)amino]-1-benzofuran-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H20N2O6S/c1-17-25(27(31)34-2)23-16-21(8-10-24(23)35-17)29(26(30)19-11-13-28-14-12-19)36(32,33)22-9-7-18-5-3-4-6-20(18)15-22/h3-16H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTCZRKFMXLKHJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(O1)C=CC(=C2)N(C(=O)C3=CC=NC=C3)S(=O)(=O)C4=CC5=CC=CC=C5C=C4)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H20N2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Chloro-N-[cyclopropyl(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]acetamide](/img/structure/B2831455.png)



![N-(2,4-dimethylphenyl)-2-[1-(3,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2831463.png)

![1,3-Bis(4-methylphenyl)-5-[(4-methylsulfanylphenyl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B2831467.png)



![N-[2,2,2-trichloro-1-(4-methoxyphenoxy)ethyl]octanamide](/img/structure/B2831473.png)


